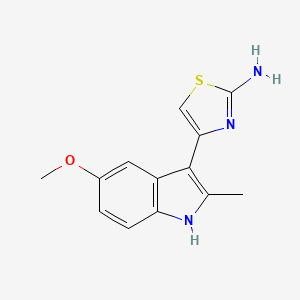

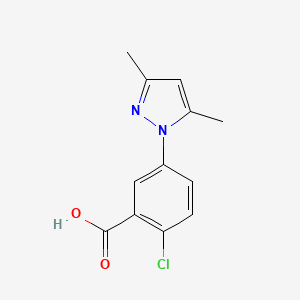

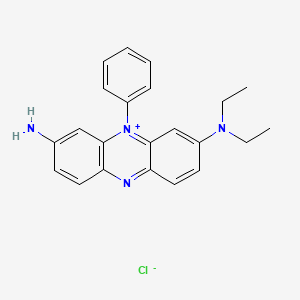

![molecular formula C9H10F3N B1363397 (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 578027-35-7](/img/structure/B1363397.png)

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine

Übersicht

Beschreibung

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” is an active pharmaceutical intermediate . It has gained attention in the scientific community due to its potential applications in drug development and medicinal chemistry.

Synthesis Analysis

The asymmetric synthesis of “®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has been achieved using a ω-transaminase derived from Vitreoscilla stercoraria DSM 513 (VsTA), which was heterologously expressed in recombinant E. coli cells . The VsTA was used to reduce 4′-(trifluoromethyl)acetophenone (TAP) to “(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine” ((S)-TPE), a pharmaceutical intermediate of chiral amine .Molecular Structure Analysis

The molecular formula of “®-1-[4-(Trifluoromethyl)phenyl]ethylamine” is C9H10F3N . Its average mass is 189.178 Da and its monoisotopic mass is 189.076538 Da .Chemical Reactions Analysis

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has been shown to undergo nucleophilic substitution reactions with electrophiles. The optimum reaction pH was investigated by measuring ω-TA activity in different buffer solutions .Physical And Chemical Properties Analysis

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has a molecular weight of 189.18 g/mol . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

-

19F-labelling of Proline

- Field : Biochemistry

- Application Summary : The 19F-labelling of proline is a promising research application area. It circumvents the lack of common NH-NMR reporters in peptidyl–prolyl fragments .

- Methods of Application : The specific method would involve the substitution of a hydrogen atom in proline with a fluorine atom to create a 19F-labelled proline .

- Results : The use of 19F-labelled proline can provide valuable structural information from selectively fluorine-labelled peptides, proteins, and non-peptidic structures . Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .

-

Transition Metal-Mediated Trifluoromethylation Reactions

- Field : Organic Chemistry

- Application Summary : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Methods of Application : The specific method would involve the use of diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms .

- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

-

Synthesis of Triethoxy (4-(Trifluoromethyl)phenyl)silane

- Field : Organic Chemistry

- Application Summary : Triethoxy (4-(Trifluoromethyl)phenyl)silane is a compound that can be synthesized using ®-1-[4-(Trifluoromethyl)phenyl]ethylamine .

- Methods of Application : The specific method would involve the reaction of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine with other reagents to form the desired compound .

- Results : The synthesis of this compound allows for the creation of a wide range of other compounds, which can have various applications in medicinal chemistry .

Safety And Hazards

Zukünftige Richtungen

The asymmetric reduction of 4-(trifluoromethyl)acetophenone to “®-1-[4-(Trifluoromethyl)phenyl]ethanol” by the recombinant E. coli LXCAR-S154Y as a biocatalyst, based on the use of hydrophilic organic solvent as a cosolvent, has potential in application . Another area of research could explore its potential applications in the synthesis of complex molecules and pharmaceuticals.

Eigenschaften

IUPAC Name |

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMZDWPMXGQNBG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356301 | |

| Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

CAS RN |

578027-35-7 | |

| Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

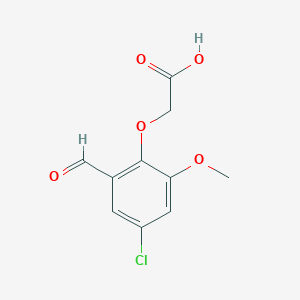

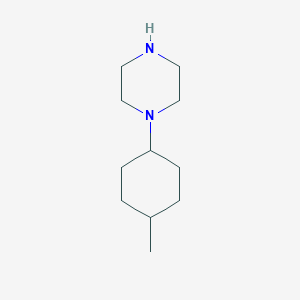

![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)